(R)-Methyl 3-aminobutanoate hydrochloride chemical properties
(R)-Methyl 3-aminobutanoate hydrochloride chemical properties
An In-Depth Technical Guide to (R)-Methyl 3-aminobutanoate hydrochloride: Properties, Synthesis, and Applications
Introduction
(R)-Methyl 3-aminobutanoate hydrochloride (CAS No: 139243-54-2) is a chiral molecule of significant interest in modern synthetic chemistry. As a derivative of butanoic acid, it possesses a stereocenter at the C3 position, an amino functional group, and a methyl ester.[1] The hydrochloride salt form enhances its stability, making it a readily handleable, white to off-white solid crystalline powder.[1] Its primary value lies in its role as a versatile chiral building block, or synthon, for the synthesis of complex organic molecules.[2] In the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its therapeutic efficacy and safety profile, access to enantiomerically pure intermediates like this one is critical.[1] This guide provides an in-depth examination of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of (R)-Methyl 3-aminobutanoate hydrochloride are summarized below. The hydrochloride salt form not only improves the compound's stability and shelf-life but also renders it more water-soluble compared to its free-base form. The hygroscopic nature of the compound necessitates careful handling and storage to prevent degradation.[3]
| Property | Value | Source(s) |
| CAS Number | 139243-54-2 | [3][4] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2][3][4] |
| Molecular Weight | 153.61 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [1][2] |
| Purity | Typically ≥97% | [3][4] |
| Synonyms | Methyl (3R)-3-aminobutanoate hydrochloride, R-3-ABU-OME HCl | [1][4] |
| InChIKey | YNRQJTGGWNTZLJ-PGMHMLKASA-N | [4] |
| Storage | Room temperature, inert atmosphere, dry conditions | [2][4] |
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The protonated amine (NH₃⁺) protons are often broad and may exchange with deuterated solvents, sometimes rendering them invisible.
Predicted ¹H NMR Data (in D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| CH₃ (C4) | ~1.35 | Doublet | 3H | Coupled to the C3 proton. |
| CH₂ (C2) | ~2.70 | Doublet of doublets | 2H | Diastereotopic protons coupled to the C3 proton. |
| CH (C3) | ~3.65 | Multiplet | 1H | Coupled to both the C4 methyl and C2 methylene protons. |
| OCH₃ | ~3.75 | Singlet | 3H | Ester methyl group with no adjacent protons. |
Predicted ¹³C NMR Data (in D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| CH₃ (C4) | ~18 | Aliphatic methyl carbon. |
| CH₂ (C2) | ~39 | Aliphatic methylene carbon, adjacent to the carbonyl. |
| CH (C3) | ~45 | Chiral carbon attached to the ammonium group. |
| OCH₃ | ~53 | Ester methyl carbon. |
| C=O (C1) | ~173 | Ester carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features from the ammonium salt and the ester functional group.
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3100-2800 (broad) | R-NH₃⁺ | N-H stretching vibrations of the primary ammonium salt. |
| ~2950 | C-H | Aliphatic C-H stretching. |
| ~1735 | C=O | Strong absorption from the ester carbonyl stretch. |
| ~1200 | C-O | C-O stretching of the ester group. |
Mass Spectrometry (MS)
In a mass spectrometer, the compound would typically be analyzed as its free base (C₅H₁₁NO₂, MW: 117.15) after loss of HCl. The fragmentation pattern is dictated by the amine and ester groups.
Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 117 | [M]⁺ | Molecular ion of the free base. |
| 102 | [M - CH₃]⁺ | Loss of a methyl radical from the chiral center. |
| 86 | [M - OCH₃]⁺ | Loss of a methoxy radical, a common fragmentation for methyl esters. |
| 58 | [M - COOCH₃]⁺ | Alpha-cleavage resulting in the loss of the carbomethoxy group. |
| 44 | [CH(CH₃)NH₂]⁺ | Alpha-cleavage between C2 and C3, forming a stable iminium ion. This is often the base peak for beta-amino esters. |
Synthesis and Purification
The most direct and industrially relevant synthesis of (R)-Methyl 3-aminobutanoate hydrochloride is the Fischer esterification of the parent amino acid, (R)-3-aminobutyric acid.
Expert Rationale behind the Protocol
This synthesis employs thionyl chloride (SOCl₂) in methanol. This is a highly efficient method for esterifying amino acids for two key reasons. First, the thionyl chloride reacts with methanol to generate anhydrous HCl in situ. This HCl acts as the catalyst for the esterification reaction. Second, the generated HCl simultaneously protonates the amino group, forming the ammonium hydrochloride salt. This protects the amine from reacting with the thionyl chloride and increases the starting material's solubility in the methanol solvent as the reaction proceeds. The reaction is initially cooled to control the exothermic reaction between thionyl chloride and methanol, then refluxed to drive the esterification to completion.
Detailed Experimental Protocol
Adapted from CN110683960A.[6]
-
Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add (R)-3-aminobutyric acid (1.0 eq) and anhydrous methanol (approx. 5 mL per gram of amino acid).
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0-10 °C with stirring.
-
Reagent Addition: Slowly add thionyl chloride (1.3 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain the reflux for 4-6 hours, or until TLC or HPLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the desired product, (R)-Methyl 3-aminobutanoate hydrochloride.
-
Validation: The product can be further purified by recrystallization if necessary. Purity should be confirmed by NMR and melting point analysis. The reported yield for this procedure is typically very high (>98%).[6]
Caption: Synthesis workflow for (R)-Methyl 3-aminobutanoate hydrochloride.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its two distinct reactive sites: the primary ammonium group and the methyl ester.
Caption: Key reactive sites and potential transformations.
-
Amine Group: After neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the resulting free primary amine is a potent nucleophile. It readily participates in amide bond formation with activated carboxylic acids (e.g., acyl chlorides, anhydrides), reductive amination with aldehydes and ketones, and sulfonamide formation.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). It can also undergo transesterification or direct amidation.
This dual functionality makes it an invaluable intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals, including protein degrader building blocks and peptidomimetics.[2][3] Its defined stereochemistry allows for the precise construction of chiral centers in target molecules, which is a cornerstone of modern asymmetric synthesis.[2]
Safety, Handling, and Storage
(R)-Methyl 3-aminobutanoate hydrochloride is classified as a hazardous substance and requires appropriate handling procedures.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [4] |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] The compound is hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[4]
Conclusion
(R)-Methyl 3-aminobutanoate hydrochloride is a high-value chemical intermediate whose utility is defined by its specific stereochemistry and dual functionality. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective use. The straightforward and high-yielding synthesis makes it an accessible building block for researchers in drug discovery and development, enabling the construction of complex, enantiomerically pure molecules that are essential for advancing modern medicine and chemical science.
References
- CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
The Significance of (R)-3-aminobutanoic Acid Methyl Ester Hydrochloride in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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(R)-Methyl 3-aminobutanoate hydrochloride, min 97%, 10 grams. Oakwood Chemical. [Link]
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MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate. [Link]
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13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Human Metabolome Database. [Link]
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Methyl 3-aminobutanoate hydrochloride (C5H11NO2). PubChemLite. [Link]
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(R)-Methyl 3-aminobutanoate hydrochloride. MySkinRecipes. [Link]
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(R)-Methyl 3-aminobutanoate hydrochloride (C007B-255873). Cenmed. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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methyl (3S)-3-aminobutanoate hydrochloride | C5H12ClNO2. PubChem. [Link]
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Synthesis of a. Methyl 4-Aminobutanoate Hydrochloride. PrepChem.com. [Link]
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(R)-Methyl 3-aminobutanoate | C5H11NO2. PubChem. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Methanamine, hydrochloride. NIST WebBook. [Link]
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